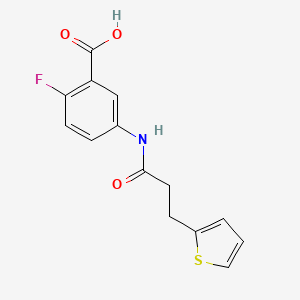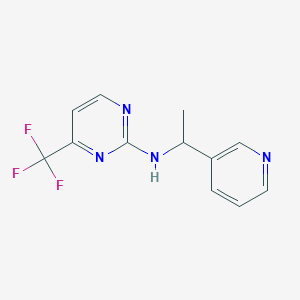
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various hematological malignancies. This compound belongs to the class of pyrimidine derivatives and has a molecular weight of 365.4 g/mol.
Mecanismo De Acción
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine exerts its anti-tumor activity by selectively inhibiting BTK and ITK, which are involved in the B-cell receptor (BCR) and T-cell receptor (TCR) signaling pathways, respectively. By blocking these pathways, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine prevents the activation and proliferation of malignant B-cells and T-cells, leading to their apoptosis.
Biochemical and Physiological Effects:
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to selectively inhibit BTK and ITK without affecting other kinases in the same family. This selectivity reduces the potential for off-target effects and toxicity, making N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine a promising therapeutic agent. In addition, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to penetrate the blood-brain barrier, which may make it useful for the treatment of central nervous system (CNS) malignancies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is its selectivity for BTK and ITK, which reduces the potential for off-target effects and toxicity. However, one limitation of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the development of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine as a therapeutic agent. One potential direction is the combination of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity. Another direction is the evaluation of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine in clinical trials for the treatment of hematological malignancies and CNS malignancies. Furthermore, the development of more soluble analogs of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine may improve its bioavailability and expand its use in experimental settings.
Métodos De Síntesis
The synthesis of N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine involves a multi-step process that starts with the reaction of 3-bromopyridine with 2-aminopyrimidine to produce N-(3-pyridinyl)pyrimidin-2-amine. This intermediate is then reacted with 3-chloropropyltrifluoromethyl ketone in the presence of a base to yield the final product, N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine.
Aplicaciones Científicas De Investigación
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential use in the treatment of hematological malignancies such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). Preclinical studies have shown that N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine inhibits the activity of Bruton's tyrosine kinase (BTK) and interleukin-2-inducible T-cell kinase (ITK), which are key enzymes involved in the signaling pathways that promote the survival and proliferation of malignant B-cells.
Propiedades
IUPAC Name |
N-(1-pyridin-3-ylethyl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4/c1-8(9-3-2-5-16-7-9)18-11-17-6-4-10(19-11)12(13,14)15/h2-8H,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQKJCSRALIAQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CN=CC=C1)NC2=NC=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
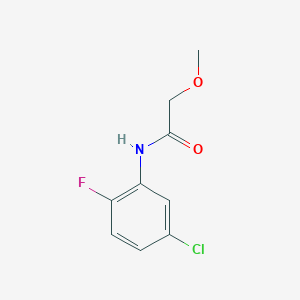
![2-[Ethyl-[(5-methyl-2-thiophen-2-yl-1,3-oxazol-4-yl)methyl]amino]ethanol](/img/structure/B7567816.png)
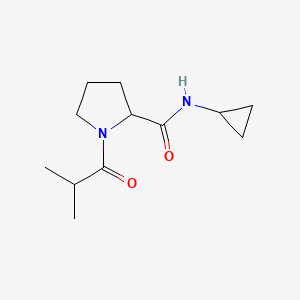
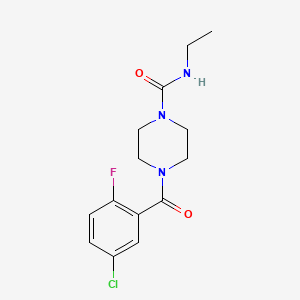
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
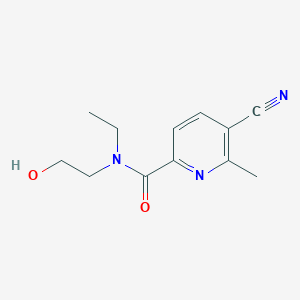
![N-[2-(cyclohexen-1-yl)ethyl]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B7567848.png)
![N-[(3-fluorophenyl)methyl]-1-(1,2,3,4-tetrahydronaphthalen-1-yl)methanamine](/img/structure/B7567855.png)
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![5,6-dimethyl-N-[2-(4-methylpiperazin-1-yl)ethyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B7567863.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)
